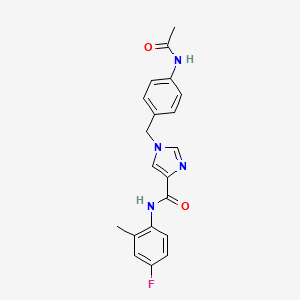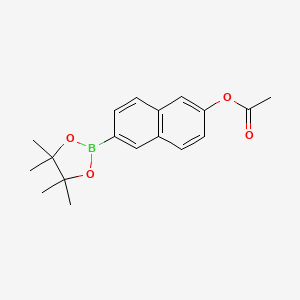
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide” were not found, there are general methods for synthesizing quinazolinone derivatives . These methods often involve the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates.Molecular Structure Analysis
The molecular structure of “6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide” would likely feature a quinazolinone core, which consists of a fused two-ring system, containing a benzene ring and a pyrimidine ring .Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinazolines, such as 6,7-dimethoxyquinazoline-2,4-diamines, have been synthesized and evaluated for their antimalarial activity. These compounds, through structure-activity relationship studies, have shown significant potential as antimalarial drug leads, highlighting their critical role in developing new therapeutic agents against malaria Mizukawa et al., 2021.
Anticancer and Antimicrobial Applications
Quinazolinones have demonstrated "privileged" pharmacophoric properties, showing significant anticancer and antimicrobial activities. The ability to functionalize these compounds to toggle photosensitization on and off suggests their potential in developing novel photo-chemotherapeutics or photodynamic therapy agents Mikra et al., 2022.
Histamine H4 Receptor Inverse Agonists
Quinazoline derivatives have been identified as potent inverse agonists for the histamine H4 receptor, suggesting their utility in treating inflammatory conditions. This discovery highlights the versatility of quinazoline scaffolds in drug development, particularly for anti-inflammatory and potential dual-action histamine receptor modulators Smits et al., 2008.
Antitumor Agents
The synthesis of water-soluble quinazolin-4-one derivatives has been driven by the need for compounds with improved solubility for in vivo evaluation. These derivatives, designed from the antitumor agent CB30865, show increased water solubility and enhanced cytotoxicity, retaining unique biochemical characteristics for cancer treatment Bavetsias et al., 2002.
Alzheimer's Disease Treatment
Quinazolin-4-one derivatives have been explored for the treatment of Alzheimer's disease, with compounds showing selective inhibition of histone deacetylase-6 (HDAC6). These inhibitors promote neurite outgrowth and enhance synaptic activity, indicating their potential in improving cognitive functions in Alzheimer's disease Yu et al., 2013.
Antiviral Activities
Quinazolinone derivatives have been synthesized and screened for antiviral activities against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus. This research underscores the potential of quinazolinone scaffolds in developing new antiviral therapeutics Selvam et al., 2007.
Safety and Hazards
Propiedades
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(2)18-15(21)10-4-3-7-11-20-16(22)13-8-5-6-9-14(13)19-17(20)23/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYLWBIZSQQXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)
![2-ethoxy-4-{(E)-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B2973609.png)
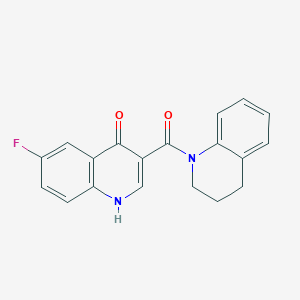
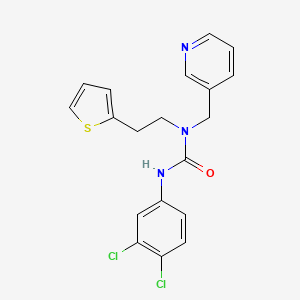
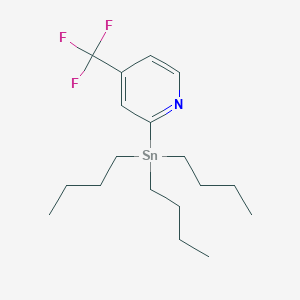


![7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973619.png)
![4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2973620.png)
